Rac-Monepantel

Descripción

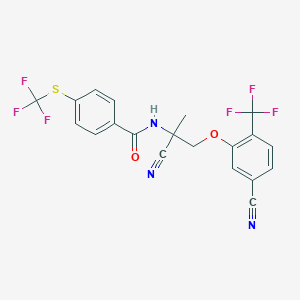

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTERNLDOAPYGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114604 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851976-50-6 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851976-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.160.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Preclinical Development of Rac Monepantel

Identification of Amino-Acetonitrile Derivatives with Anthelmintic Activity

The discovery of the amino-acetonitrile derivatives (AADs) marked the arrival of a novel class of synthetic anthelmintics, the first in over two decades. uni.luwikipedia.org The journey began with a high-throughput screening program that tested a vast library of compounds for activity against parasitic nematodes. nih.gov This screening identified a new series of compounds, the amino-acetonitrile derivatives, which demonstrated significant anthelmintic properties against key gastrointestinal nematodes of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. nih.govresearchgate.net

These low molecular mass compounds are characterized by an amino-acetonitrile core with various aryloxy and aroyl moieties. wikipedia.org A crucial feature of the AADs, identified early in their development, was their efficacy against nematode strains that had developed resistance to the then-current major classes of broad-spectrum anthelmintics, including benzimidazoles, imidazothiazoles, and macrocyclic lactones. nih.govresearchgate.net This discovery was a significant breakthrough in the face of growing global anthelmintic resistance. uni.lu The initial research, which involved the synthesis and structure-activity relationship analysis of over 700 AAD molecules, established a foundation for developing a much-needed new weapon in the control of parasitic nematodes in farm animals. nih.govnih.gov

Enantiomeric Specificity and Selection of Monepantel (B609222) (AAD 1566) as the Active Compound

Further investigation into the structure-activity relationships of the amino-acetonitrile derivatives revealed the critical role of stereochemistry. Many of the AADs are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. researchgate.net It was discovered that the anthelmintic activity resided almost exclusively in one of the two enantiomers. researchgate.net

A key example is the racemic mixture AAD 96, which showed promising efficacy in initial tests. uni.lu When this mixture was separated into its individual enantiomers, researchers found a stark difference in activity. The (S)-enantiomer, designated AAD 1566, was highly potent against parasitic nematodes. In contrast, the (R)-enantiomer, designated AAD 96i, showed virtually no activity. uni.lu In studies against H. contortus, the S-enantiomer (monepantel) was found to be almost 1,000-fold more active than its R-enantiomer counterpart. researchgate.net

Initial In Vitro and In Vivo Screening Methodologies in Model Organisms

The evaluation of the numerous synthesized AADs was a systematic process employing both in vitro and in vivo screening methods. uni.lu

In Vitro Screening: The initial high-throughput screening utilized a larval development assay (LDA) to quickly assess the efficacy of compounds against the larval stages of Haemonchus contortus and Trichostrongylus colubriformis. nih.gov This method involves exposing the nematode eggs to the test compounds and observing their ability to develop into third-stage larvae (L3). nih.gov Motility assays were also used, where the effect of the compounds on the movement of larval and adult worms was observed. guidetopharmacology.org For example, in vitro tests on Ancylostoma ceylanicum adults showed excellent activity for monepantel, with a 50% inhibitory concentration (IC50) of 1.7 µg/ml. guidetopharmacology.org

In Vivo Screening: Promising compounds from in vitro assays were advanced to in vivo testing in rodent models. nih.gov The gerbil (Meriones unguiculatus) infected with H. contortus served as a key model for lead optimization. uni.lunih.gov This model offered advantages over testing in the target species, such as lower compound requirements, shorter study durations, and reduced costs. nih.gov The efficacy of compounds like AAD 85a and AAD 1566 (monepantel) was confirmed in this model, particularly their effectiveness against a multi-drug-resistant H. contortus isolate, which was not cured by standard anthelmintics like albendazole (B1665689), ivermectin, or levamisole. uni.lu Other models, such as rats infected with Strongyloides ratti and mice infected with Trichuris muris or Ascaris suum, were also used to understand the spectrum of activity. guidetopharmacology.orgnih.gov

Early Efficacy and Tolerability Assessments in Animal Models

Following successful screening in rodent models, efficacy and tolerability studies were conducted in the target host species, primarily sheep and cattle. uni.luwikipedia.org These studies were crucial to confirm the compound's performance and safety under conditions that mimic practical use.

In sheep, monepantel (AAD 1566) demonstrated high efficacy against the fourth larval (L4) and adult stages of a broad range of important gastrointestinal nematode species. uni.lu It was effective against multi-drug-resistant isolates of H. contortus in sheep, where standard treatments had failed. uni.lu

Similarly, in cattle, monepantel proved effective against common pathogenic nematodes. uni.lu The compound's unique mode of action, targeting a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, meant it was also active against parasites resistant to other drug classes. researchgate.net

Early tolerability assessments in these animal models, as well as in laboratory animals like rats, were positive. uni.lunih.gov The compound was well-tolerated, and acute toxicity studies in rats indicated low oral and dermal toxicity. uni.lunih.gov This combination of high efficacy against resistant parasites and good tolerability in the host animals solidified the position of monepantel as a strong candidate for commercial development as a veterinary anthelmintic. uni.luwikipedia.org

Table 1: In Vivo Efficacy of AAD 1566 (Monepantel) against Larval (L4) Nematodes in Sheep

| Nematode Species | Efficacy (%) |

|---|---|

| Haemonchus contortus | >96 |

| Teladorsagia circumcincta | >96 |

| Trichostrongylus colubriformis | >96 |

| Cooperia curticei | >96 |

| Nematodirus spathiger | >96 |

Data derived from studies with an oral dose of 2.5 mg/kg of the active enantiomer. uni.lu

Table 2: Efficacy of AADs against Multi-drug-resistant H. contortus in Gerbils

| Compound | Efficacy (%) |

|---|---|

| AAD 85a | >95 |

| AAD 1566 (Monepantel) | >95 |

| Albendazole | 0 |

| Ivermectin | 0 |

| Levamisole | 0 |

Data reflects the cure rate against the H. contortus Howick isolate. uni.lu

Molecular Mechanism of Action of Rac Monepantel in Nematodes

Primary Target Identification: Nematode-Specific Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular target of monepantel (B609222) has been identified as a unique, nematode-specific subfamily of nicotinic acetylcholine receptors (nAChRs). ncats.ionih.goveuropa.eu These ligand-gated ion channels are crucial for nerve and muscle function in the parasite. researchgate.net Genetic screening and comparative genomics have confirmed that the presence or absence of this specific nAChR subtype dictates a nematode's susceptibility to monepantel. plos.orgcambridge.org Nematode species that possess the target receptor are sensitive to the compound, while those lacking a homolog are tolerant. ncats.ioplos.orgscilit.com This specificity distinguishes monepantel from other cholinergic anthelmintics like levamisole, which target different nAChR classes. plos.orgscilit.com

Initial research using the model organism Caenorhabditis elegans pinpointed the nAChR subunit ACR-23 as the principal target for monepantel. europa.eucambridge.orgembopress.org Genetic studies revealed that a majority of mutations conferring resistance to AADs mapped to the acr-23 gene. plos.orgembopress.org Subsequent investigations in the parasitic nematode Haemonchus contortus, a significant pathogen in sheep, identified a homologous protein named MPTL-1 as the major target. wikipedia.orgplos.orgcambridge.orgscilit.com

Both ACR-23 and MPTL-1 belong to the DEG-3/DES-2 subfamily of nAChR subunits. wikipedia.orgplos.orgcambridge.orgscilit.com This clade of receptors is considered unique to nematodes, with no orthologs found in mammals or other hosts, which is a key factor in monepantel's selective toxicity. nih.govplos.org The expression of ACR-23 has been observed in the body wall muscles and various neurons of C. elegans, consistent with the paralytic effects of the drug. researchgate.netscience.gov

Table 1: Monepantel Sensitivity in Nematode Species

| Nematode Species | Target Receptor Homolog | Monepantel Sensitivity | EC₅₀ Value | Source |

|---|---|---|---|---|

| Caenorhabditis genus | ACR-23/MPTL-1 like | Sensitive | <1.25 µM | plos.org |

| Pristionchus pacificus | Lacking ACR-23/MPTL-1 | Insensitive | >43 µM | plos.orgcambridge.org |

Recent advances in cryo-electron microscopy have provided detailed structural insights into the ACR-23 receptor. embopress.orgembopress.org These studies reveal that ACR-23 forms a homo-pentameric channel, meaning it is composed of five identical ACR-23 subunits. embopress.orgembopress.orgnih.gov This structure is similar to other pentameric ligand-gated ion channels (pLGICs). embopress.orgnih.gov

Functionally, the receptor channel is gated by ligands such as choline (B1196258) and the natural compound betaine (B1666868). bg.ac.rsnih.govembopress.org When expressed in Xenopus oocytes, H. contortus DEG-3/DES-2 receptors are preferentially activated by choline. nih.gov These receptors are permeable to monovalent cations and, to a lesser extent, calcium ions. nih.gov While the natural agonist betaine can bind and activate the receptor, the channel remains closed in the betaine-bound state alone. embopress.org The binding of both an agonist and monepantel is required to induce full channel opening. embopress.org

Ligand-Receptor Interactions and Allosteric Modulation

Monepantel does not act as a classical agonist that binds to the same site as acetylcholine (the orthosteric site). bg.ac.rsnih.govnih.gov Instead, it functions as a positive allosteric modulator (PAM). ncats.iocambridge.orgmedchemexpress.commedchemexpress.com This means it binds to a different site on the receptor, a so-called allosteric site, and in doing so, enhances the receptor's response to an activating ligand (agonist). nih.govnih.gov

Cryo-electron microscopy has elucidated the precise mechanism of this modulation. embopress.org Monepantel molecules bind to allosteric sites located within the transmembrane domain (TMD) of the receptor, specifically in the clefts formed at the interfaces between the subunits. embopress.orgembopress.org The binding of monepantel wedges into these inter-subunit interfaces, inducing a conformational change. embopress.org

This modulation is classified as Type II positive allosteric modulation. nih.govnih.gov In functional studies, monepantel and its active sulfone metabolite did not activate the H. contortus DEG-3/DES-2 channels by themselves. nih.gov However, when co-applied with an agonist like choline, they significantly enhanced the resulting electrical currents. bg.ac.rsnih.gov This interaction forces the channel to open upon stimulus and prevents it from closing, essentially locking it in an activated state. ncats.iocambridge.org The binding of both an agonist (like betaine) and the allosteric modulator (monepantel) leads to an outward movement and rotation of the pore-lining M2 helix, which ultimately results in the dilation of the ion pore and channel opening. embopress.orgembopress.org

The allosteric modulation by monepantel results in a sustained, uncontrolled influx of ions through the nAChR channel. ncats.iomsdvetmanual.comcambridge.orgresearchgate.net This prolonged ion flux, primarily of sodium and other monovalent cations, disrupts the normal electrochemical gradient across the nerve and muscle cell membranes. nih.gov The massive influx of positive charge leads to a persistent depolarization of the cell membrane. msdvetmanual.comcambridge.orgresearchgate.net This irreversible depolarization is the direct trigger for the subsequent physiological effects observed in the nematode. msdvetmanual.com

Downstream Cellular and Physiological Effects in Nematodes

The sustained membrane depolarization induced by monepantel's action on the nAChRs triggers a cascade of debilitating physiological effects in the nematode. cambridge.orgresearchgate.net The primary consequence is the hypercontraction of body wall muscles, leading to spastic paralysis. msdvetmanual.combg.ac.rs This prevents the worm from moving, feeding, and maintaining its position within the host's gastrointestinal tract.

In addition to general paralysis, specific effects include spasmodic contractions of the anterior portion of the pharynx, disrupting the nematode's ability to feed. ncats.ioresearchgate.net Studies in C. elegans have also revealed other cellular consequences, such as significant molting defects and the development of large vacuoles, which are characteristic of necrosis or cell death. ncats.iobg.ac.rs Ultimately, this combination of neuromuscular paralysis, feeding disruption, and cellular damage leads to the death of the parasite. ncats.iomsdvetmanual.com

Table 2: Summary of Rac-Monepantel's Mechanism of Action

| Step | Process | Molecular Detail | Reference |

|---|---|---|---|

| 1. Targeting | Binds to nematode-specific nAChRs | Specifically targets ACR-23/MPTL-1 subunits of the DEG-3/DES-2 clade. | plos.orgcambridge.orgscilit.com |

| 2. Binding | Acts as a Positive Allosteric Modulator (PAM) | Binds to an allosteric site in the transmembrane domain, between subunits. | nih.govembopress.orgembopress.org |

| 3. Activation | Induces conformational change | "Wedges" between subunits, locking the channel in an open state when an agonist is present. | ncats.iocambridge.orgembopress.org |

| 4. Ion Flux | Causes uncontrolled cation influx | The open channel allows a sustained influx of Na⁺ and other cations. | nih.govcambridge.orgresearchgate.net |

| 5. Depolarization | Leads to persistent membrane depolarization | The ion influx eliminates the normal membrane potential of muscle and nerve cells. | msdvetmanual.comresearchgate.net |

| 6. Paralysis | Causes spastic paralysis and death | Hypercontraction of muscles, pharyngeal spasms, and cellular necrosis lead to nematode death. | ncats.iomsdvetmanual.combg.ac.rs |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 44449087 |

| Monepantel | 44449087 |

| Monepantel sulfone | 46870025 |

| Acetylcholine | 187 |

| Choline | 305 |

| Betaine | 247 |

Neuromuscular Effects Leading to Paralysis and Spasmodic Contractions

This compound acts as a positive allosteric modulator of the ACR-23/MPTL-1 receptor, a nematode-specific nAChR subunit. ncats.iobocsci.comchemsrc.com This receptor is a ligand-gated ion channel. researchgate.net When monepantel binds to this receptor, it forces the channel to open but prevents it from closing, leading to an uncontrolled and constant influx of ions. ncats.io This sustained ion flow causes depolarization of muscle cells, resulting in paralysis and spasmodic contractions, particularly in the anterior portion of the pharynx. ncats.io Ultimately, this state of paralysis leads to the death of the nematode. ncats.io Studies on Caenorhabditis elegans have shown that monepantel's interaction with the ACR-23 receptor is a primary cause of its anthelmintic effect. nih.gov

Induction of Autophagosome Formation and Vacuolization

Exposure to this compound has been observed to induce the formation of autophagosomes and large vacuoles in nematodes. ncats.iobocsci.comchemsrc.com In C. elegans, these vacuoles are characteristic of necrosis. ncats.io Research has demonstrated that monepantel induces the accumulation of acidic vacuoles. bocsci.comchemsrc.com Furthermore, studies on cancer cell lines have shown that monepantel prompts the formation of autophagosomes. bocsci.comchemsrc.commedchemexpress.com This induction of autophagy is a significant cellular response to the compound. researchgate.netnih.gov

Influence on mTOR Signaling Pathway Components (e.g., p70S6K, Raptor phosphorylation)

This compound influences the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival. researchgate.netnih.gov Specifically, monepantel has been shown to decrease the phosphorylation of Raptor at Ser792, a key component of the mTORC1 complex. bocsci.comchemsrc.commedchemexpress.com The inhibition of mTOR phosphorylation at Ser2448 has also been observed. bocsci.comchemsrc.com This disruption of the mTOR/p70S6K signaling pathway is linked to the induction of autophagy. chemsrc.commedchemexpress.commedchemexpress.com Under conditions of low energy or nutrient deficiency, AMPK, a cellular energy sensor, can inhibit mTORC1 activity by phosphorylating Raptor, which in turn promotes autophagy. biomolther.org

Impact on Molting Processes in Nematodes

In addition to its neuromuscular effects, this compound has been shown to affect the molting process in nematodes. ncats.io C. elegans exposed to the compound exhibit distinct molting defects. ncats.io This disruption of a critical developmental stage further contributes to the anthelmintic efficacy of monepantel.

Comparative Analysis of Target Receptors Across Nematode Species

The sensitivity of different nematode species to this compound is directly linked to the presence or absence of specific target receptors.

Susceptibility Correlated with Presence of ACR-23/MPTL-1 Homologs

The primary molecular target of this compound is a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit known as ACR-23 in Caenorhabditis elegans and its homolog, MPTL-1, in the parasitic nematode Haemonchus contortus. nih.govplos.orgplos.org These receptors belong to the DEG-3 subfamily of nAChRs, which are unique to nematodes. nih.govplos.org The presence of ACR-23/MPTL-1 homologs in a nematode species correlates with its susceptibility to monepantel. nih.govplos.org For instance, various species within the Caenorhabditis genus that possess these receptor subunits are sensitive to the drug. nih.govplos.org

Exploration of Potential Secondary Molecular Targets (e.g., DES-2)

While the primary molecular target of monepantel, the MPTL-1/ACR-23 receptor, accounts for its potent and lethal effects on susceptible nematodes, research has also uncovered evidence for secondary molecular targets. plos.org The exploration of these alternative targets is crucial for understanding the full spectrum of monepantel's activity, the nuances of its dose-dependent effects, and the mechanisms that can lead to the development of resistance. plos.orgresearchgate.net The DEG-3/DES-2 acetylcholine receptor, another member of the nematode-specific DEG-3 subfamily of ligand-gated ion channels, has emerged as a significant secondary target. nih.govresearchgate.net

Initial hypotheses for a secondary target arose from observations in monepantel-resistant nematodes and in species with varying sensitivity. In Haemonchus contortus strains selected for monepantel resistance, mutations were identified not only in the primary target gene, Hco-mptl-1, but also in the 5' untranslated region of the Hco-des-2 gene. plos.org These mutations were suggested to potentially reduce the expression of the DES-2 protein. plos.org Furthermore, while nematode species like Pristionchus pacificus and Strongyloides ratti, which lack a close homolog of MPTL-1, are largely tolerant to monepantel, high concentrations of the drug did have a slight effect on the survival of S. ratti larvae, hinting at the existence of at least one additional target. plos.orgnih.govcambridge.org

Direct evidence for the interaction between monepantel and the DES-2 receptor came from studies where the H. contortus DEG-3/DES-2 channel was functionally expressed in Xenopus laevis (African clawed frog) oocytes. nih.govresearchgate.net These experiments demonstrated that while this compound and its active metabolite, monepantel sulfone, did not activate the DEG-3/DES-2 channels on their own, they acted as type II positive allosteric modulators. nih.govresearchgate.net Specifically, when the channels were first activated by their preferred agonist, choline, the subsequent application of monepantel or monepantel sulfone significantly enhanced the late currents. nih.govresearchgate.net This modulation suggests that monepantel binds to a site on the receptor that is distinct from the agonist binding site, altering the channel's properties to prolong its open state. cambridge.orgncats.io

Interestingly, the stereochemistry of monepantel is critical for its effect on the DES-2 receptor. The anthelmintically inactive R-enantiomer of monepantel did not potentiate the channel's activity; instead, it inhibited the late currents after stimulation with choline. nih.govresearchgate.net This opposing action of the two enantiomers underscores the specific molecular interactions required for modulation of this secondary target.

The role of DES-2 as a target, however, appears to differ between nematode species. In contrast to the findings in the parasitic nematode H. contortus, a study on the DEG-3/DES-2 channel from the free-living model nematode Caenorhabditis elegans revealed it was insensitive to both monepantel and monepantel sulfone. mdpi.com The compounds failed to act as either direct agonists or as allosteric modulators, highlighting significant pharmacological differences for this receptor between parasitic and non-parasitic nematodes. mdpi.com

The following table summarizes the observed effects of monepantel on various nematode ion channels, illustrating the differences between primary and secondary targets and across species.

| Receptor (Subunits) | Nematode Species | Observed Effect of Monepantel | Reference |

|---|---|---|---|

| ACR-23 / MPTL-1 | Caenorhabditis elegans / Haemonchus contortus | Primary target; direct agonist/positive allosteric modulator leading to paralysis. | plos.orgnih.govncats.io |

| DEG-3 / DES-2 | Haemonchus contortus | Secondary target; positive allosteric modulator (enhances choline-activated currents). | nih.govresearchgate.net |

| DEG-3 / DES-2 | Caenorhabditis elegans | Insensitive; no effect as a direct agonist or allosteric modulator. | mdpi.com |

| ACR-16 | Ascaris suum | Non-competitive antagonist (inhibits acetylcholine-induced currents). | researchgate.net |

| Levamisole-sensitive nAChR (UNC-29, UNC-38, UNC-63, ACR-8) | Oesophagostomum dentatum | Non-competitive antagonist (inhibits acetylcholine-induced currents). | researchgate.net |

| Pyrantel-sensitive nAChR (UNC-29, UNC-38, UNC-63) | Oesophagostomum dentatum | Non-competitive antagonist (inhibits acetylcholine-induced currents). | researchgate.net |

Pharmacological Research on Rac Monepantel Metabolism and Disposition

Biotransformation Pathways and Metabolite Identification

The biotransformation of monepantel (B609222) involves multiple metabolic pathways, primarily centered around oxidation and subsequent conjugation or cleavage. In vivo and in vitro studies have identified a range of metabolites, highlighting the complexity of its metabolic breakdown.

Across all species studied, the principal metabolic pathway for monepantel is the oxidation of its sulfur atom to form monepantel sulfone (MNPSO2). nih.govfda.gov This conversion is remarkably rapid and extensive. Following oral administration in sheep and cattle, monepantel is quickly metabolized, and its sulfone metabolite becomes the predominant chemical entity in the bloodstream and tissues. wikipedia.orgresearchgate.netnih.gov In sheep, monepantel sulfone levels surpass those of the parent compound within just four hours of dosing, irrespective of whether the administration is oral or intravenous. researchgate.netnih.gov

Table 1: Comparative Pharmacokinetics of Monepantel and Monepantel Sulfone in Sheep Data derived from studies on the pharmacokinetics following oral administration.

| Parameter | Monepantel (Parent Drug) | Monepantel Sulfone (Metabolite) |

| Tmax (Time to Peak Concentration) | ~16 hours | ~24 hours |

| Cmax (Peak Concentration) | ~17.9 ng/mL | ~94.3 ng/mL |

| AUC (Total Drug Exposure) | ~671 ng·h/mL | ~11125 ng·h/mL |

| Mean Residence Time | ~4.9 hours | ~111 hours |

This table is interactive. You can sort the data by clicking on the column headers.

While monepantel sulfone is the most abundant, several other metabolites of monepantel have been identified, resulting from various biotransformation reactions. fao.orgfao.org These include:

Phase I Metabolites:

Monepantel Sulfoxide: A transient, intermediate product of the sulfur oxidation pathway. Trace amounts have been observed in blood and feces shortly after treatment. fao.orgnih.gov

Hydroxylated Metabolites: Metabolism can proceed through hydroxylation of the phenoxyl ring, leading to metabolites like the phenol (B47542) M4 and the hydroxylated sulphone M3, which have been detected in feces. fao.orgeuropa.eu

Cleavage Products: Multiple cleavage points on the amino-acetonitrile bridge result in the formation of more polar metabolites. fao.org

Phase II Metabolites:

The hydroxylated metabolites can undergo further conjugation. In sheep, studies using ovine hepatocytes have identified glucuronides, sulfates, and acetylcysteine conjugates. nih.gov The sulfate (B86663) conjugate of the phenol metabolite (M5) has been confirmed in sheep urine. fao.org

A comprehensive in vivo study in sheep identified a total of 13 monepantel metabolites in urine and feces, seven of which had not been previously described in in vitro experiments. nih.gov In contrast, urine contains no parent compound or unconjugated oxidized metabolites, indicating extensive metabolism and conjugation before renal excretion. fao.org

Enzymatic Systems Involved in Metabolite Formation

The biotransformation of monepantel into its various metabolites is catalyzed by specific enzyme systems, primarily located in the liver.

The critical step of oxidizing monepantel to monepantel sulfone is mediated by two main enzyme systems: the Cytochrome P450 (CYP) family and the flavin-monooxygenase (FMO) system. nih.govconicet.gov.ar Research using liver microsomes from sheep and cattle has elucidated the relative contributions of these systems.

In sheep, both FMO and CYP systems are involved, with the CYP system being the major contributor (approximately 64%) to the formation of monepantel sulfone. nih.govconicet.gov.ar The involvement of FMO is significant, accounting for about 36% of the metabolic conversion. nih.govconicet.gov.ar This was demonstrated using inhibitors: piperonyl butoxide (a general CYP inhibitor) and methimazole (B1676384) (an FMO inhibitor), which both reduced the rate of metabolite production. nih.gov

In cattle, the enzymatic pathway appears to be different, with the CYP system being almost exclusively responsible for the oxidation of monepantel. nih.govconicet.gov.ar The conversion rate in sheep liver microsomes is approximately five times higher than in cattle, indicating a species-specific difference in metabolic capacity. nih.govconicet.gov.ar Although specific CYP isoenzymes like CYP3A24 are known to be involved in drug metabolism in these species, their precise role in monepantel's transformation requires further specific investigation.

Tissue Distribution and Clearance Mechanisms

Following absorption and metabolism, monepantel and its metabolites are distributed throughout the body before being eliminated. Studies using radiolabeled compounds have tracked their location in various tissues. fda.govfao.org

Total residue concentrations are generally highest in the liver and fat, which is consistent with the lipophilic nature of monepantel and its sulfone metabolite. fda.goveuropa.eu Lower concentrations are found in muscle, with intermediate levels in the kidney. fda.goveuropa.eu Monepantel sulfone is the dominant residue found in all edible tissues. fda.govfao.org

Elimination of monepantel and its metabolites occurs primarily via the feces. europa.eu In studies with rats, 70% to 97% of an oral dose was excreted in the feces within three days. europa.eu A smaller portion is eliminated through the urine, typically ranging from 3% to 6% of the administered dose. europa.eu In cattle, about 36% of the dose is found in feces and 21% in urine over a three-day period. fda.gov The fecal excreta contain both unabsorbed parent drug and metabolites, such as the hydroxylated sulfone, whereas the urine contains only conjugated metabolites. fao.orgeuropa.eu

Investigations into Drug-Drug Interactions Affecting Metabolism and Systemic Exposure

The potential for drug-drug interactions is an important consideration in pharmacology, as co-administered substances can alter the metabolism and systemic exposure of a drug, potentially affecting its efficacy and safety. europa.euplos.orgnih.gov Research into such interactions for monepantel is emerging.

Studies have investigated the co-administration of monepantel with other anthelmintics. One study observed that when monepantel was given in combination with abamectin, ricobendazole, or albendazole (B1665689) to calves, the systemic exposure (as measured by the Area Under the Curve or AUC) of the parent monepantel was significantly decreased compared to when it was administered alone. researchgate.net However, the systemic availability of the major active metabolite, monepantel sulfone, was not affected by these combinations. researchgate.net In another study involving dairy cows, the co-administration of oxfendazole (B1322) did not significantly alter the plasma concentration profiles of monepantel. researchgate.net These findings suggest that while other drugs might influence the initial absorption or first-pass metabolism of the parent compound, the resulting exposure to the critical monepantel sulfone metabolite remains stable. researchgate.net The study of metabolic pathways is crucial for evaluating the risk of such drug-drug interactions. nih.gov

Mechanisms of Anthelmintic Resistance to Rac Monepantel

Genetic Basis of Resistance Development

The primary mechanism of resistance to monepantel (B609222) is rooted in genetic changes, specifically within the genes that encode the drug's molecular target. nih.gov

The principal target of monepantel is a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit belonging to the DEG-3 family. nih.gov In the model organism Caenorhabditis elegans, this receptor subunit is encoded by the acr-23 gene. nih.govembopress.org In parasitic nematodes such as Haemonchus contortus and Teladorsagia circumcincta, the orthologous gene is designated as mptl-1. nih.govnih.gov

Research has consistently shown a strong correlation between monepantel resistance and mutations within the mptl-1 gene. nih.govresearchgate.net Studies on resistant field isolates of H. contortus and T. circumcincta have identified a variety of mutations in this gene. These mutations can include single nucleotide polymorphisms (SNPs), insertions, and deletions. For instance, in T. circumcincta, a transversion mutation (T to A) has been observed, leading to a premature stop codon. nih.gov Similarly, an in-frame deletion of 15 base pairs in exon 14 and a 29 base pair insertion in exon 10 have been identified in different resistant populations. nih.gov

These genetic alterations are believed to prevent the proper formation or function of the MPTL-1 receptor channel, thereby rendering the nematode insensitive to the paralytic action of monepantel. nih.gov The presence of multiple distinct mutations in different resistant populations suggests that resistance can arise independently through various genetic events. nih.gov A forward genetic screen in C. elegans identified 27 independent mutations on the acr-23 gene that conferred resistance to AADs. embopress.org

Table 1: Examples of Mutations in the mptl-1 Gene Associated with Monepantel Resistance in Teladorsagia circumcincta

| Mutation Type | Location | Consequence | Reference |

| Transversion (T to A) | Base 356 | Introduction of a premature stop codon | nih.gov |

| In-frame Deletion | Exon 14 (15 bp) | Shortening of the gene by 5 amino acids | nih.gov |

| Insertion | Exon 10 (29 bp) | Introduction of a premature stop codon | nih.gov |

A significant proportion of the resistance-conferring mutations identified in the mptl-1 gene are truncating mutations. nih.govnih.gov These mutations, often resulting from nonsense mutations (introducing a premature stop codon) or frameshift mutations (due to insertions or deletions), lead to the production of a shortened, non-functional protein. nih.govnih.govresearchgate.net For example, molecular analysis of resistant H. contortus has revealed mutations that inactivate splice junction sequences, resulting in altered transcripts that encode truncated proteins. nih.gov

These truncated proteins typically lack one or more of the essential transmembrane domains required for the assembly of a functional ion channel. nih.govku.dk The loss of these domains impedes the formation of the receptor, effectively removing the drug's target from the cell membrane. nih.gov The generation of these "null alleles," which result in a complete loss of protein function, is a key mechanism by which nematodes achieve high levels of resistance to monepantel. nih.gov The presence of wild-type sequences alongside these mutations in highly resistant populations may suggest that some mutations could be dominant or that other resistance mechanisms are also at play. ku.dk

Role of Drug Efflux Mechanisms

Beyond target site modification, another crucial defense mechanism in nematodes is the active removal of xenobiotics, including anthelmintics, from the cells. This process is mediated by drug efflux pumps, which can reduce the intracellular concentration of the drug at its target site. msdvetmanual.comnih.gov

ATP-Binding Cassette (ABC) transporters are a large family of transmembrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. researchgate.netnih.gov One of the most well-characterized members of this family is P-glycoprotein (P-gp), which is known to be involved in multidrug resistance (MDR) in both cancer cells and parasitic nematodes. nih.govplos.org

While the role of P-gp in resistance to macrocyclic lactones like ivermectin is well-established, its involvement in monepantel resistance is also an area of investigation. nih.govnih.gov Studies have suggested that P-gps may contribute to a multi-drug resistant phenotype, and their expression can be influenced by exposure to various anthelmintics, including monepantel. researchgate.net In vitro exposure of H. contortus larvae to both monepantel and levamisole has been shown to alter P-gp expression, indicating that different drug classes can affect these efflux pumps. researchgate.net

Changes in the expression levels of genes encoding ABC transporters have been observed in anthelmintic-resistant nematode strains. researchgate.netnih.gov Specifically for monepantel, in vitro studies have demonstrated that exposure of H. contortus larvae to the drug can lead to significant changes in the transcription of several pgp genes. researchgate.net

One study found that exposing susceptible H. contortus larvae to a high concentration of monepantel resulted in the upregulation of several pgp genes, including pgp-3, pgp-9.3, pgp-10, and pgp-11, with fold changes ranging from approximately 2 to 4. researchgate.net Conversely, at a lower concentration, the same study noted a significant downregulation of pgp-9.1 and pgp-11 after 24 hours of exposure. researchgate.net This suggests a complex regulatory response to the drug. The increased expression of these transporter genes in resistant isolates could lead to enhanced efflux of monepantel, thereby reducing its effectiveness. researchgate.netnih.gov

Table 2: Changes in P-glycoprotein Gene Transcription in H. contortus Larvae Following In Vitro Monepantel Exposure

| Gene | Fold Change (High Concentration) | Fold Change (Low Concentration, 24h) | Reference |

| pgp-3 | ~2.5 | Not significant | researchgate.net |

| pgp-9.1 | Not significant | -1.5 (downregulation) | researchgate.net |

| pgp-9.3 | ~2.0 | Not significant | researchgate.net |

| pgp-10 | ~4.0 | Not significant | researchgate.net |

| pgp-11 | ~2.0 | -1.6 (downregulation) | researchgate.net |

Detoxification Pathways and Their Contribution to Resistance

Metabolic detoxification is another mechanism that can contribute to drug resistance. nih.gov This involves enzymatic modification of the drug molecule, often rendering it inactive or more easily excretable. cambridge.org In the context of monepantel, the parent compound is metabolized to monepantel sulfone, which is also an active metabolite. cambridge.orgnih.gov

Studies using inhibitors of detoxification enzymes have provided insights into their role. For example, the use of piperonyl butoxide (PBO), an inhibitor of phase I metabolism (cytochrome P450 enzymes), was found to increase the IC50 of monepantel in H. contortus exsheathed third-stage larvae (xL3). nih.govd-nb.info This suggests that phase I enzymes are involved in converting monepantel to its more active sulfone form, and inhibiting this process reduces the drug's potency. nih.govd-nb.info Conversely, inhibiting phase II metabolism with 5-nitrouracil (5-NU) decreased the IC50 of monepantel, implying that phase II pathways may be involved in detoxifying the active compound. nih.govd-nb.info These findings indicate that alterations in the activity of detoxification enzymes could potentially contribute to the development of resistance by affecting the balance between activation and inactivation of the drug. nih.gov

Field-Derived Resistance and Its Molecular Characterization

The emergence of Rac-Monepantel resistance in field populations of nematodes has been a significant concern for the livestock industry. Investigations into these resistant populations have provided crucial insights into how resistance develops and the genetic changes that underpin it.

Following the launch of this compound, initial field studies in New Zealand and Europe demonstrated high efficacy, with fecal egg count (FEC) reductions typically exceeding 98% against major gastrointestinal nematode genera nih.govnih.gov. However, the first cases of resistance were reported in New Zealand merely two years after the product's launch, with treatment failures observed against Teladorsagia circumcincta and Trichostrongylus colubriformis following intensive use nih.gov.

Similar reports of declining efficacy soon emerged from other parts of the world, including Uruguay and Brazil inia.uyredalyc.org. A study in Rio Grande do Sul, Brazil, evaluated the efficacy of several anthelmintics on seven sheep farms and found this compound resistance on four of them. The efficacy, as measured by the Fecal Egg Count Reduction Test (FECRT), varied significantly across these farms, indicating a critical level of resistance in some flocks redalyc.orgredalyc.org. The primary nematode genera identified were Haemonchus and Trichostrongylus redalyc.org.

Table 1: Efficacy of Monepantel in Sheep Flocks in Rio Grande do Sul, Brazil

| Farm ID | Fecal Egg Count Reduction (%) | 95% Confidence Interval | Resistance Status |

|---|---|---|---|

| AM | >99% | Not Applicable | Susceptible |

| CA | >99% | Not Applicable | Susceptible |

| RP | >99% | Not Applicable | Susceptible |

| ES1 | 88% | Not Reported | Suspected Resistance |

| SPS | 87% | Not Reported | Suspected Resistance |

| ES2 | 76% | Not Reported | Resistant |

| BRS | 42% | Not Reported | Resistant |

Data sourced from Mallmann Júnior et al. (2021) redalyc.org. Resistance is confirmed when FEC reduction is <95% and the lower confidence interval is <90%. Suspected resistance is when only one of these criteria is met. For farms with >99% efficacy, confidence intervals were not applicable. For others, specific intervals were not provided in the source.

These longitudinal observations from field use confirm that resistance to this compound can develop rapidly, particularly in nematode populations already resistant to multiple other anthelmintic classes inia.uynih.gov.

Molecular studies have identified the primary target of this compound as a nematode-specific nicotinic acetylcholine receptor subunit belonging to the DEG-3 subfamily, encoded by the mptl-1 gene cambridge.orgnih.govnih.gov. Research into field-derived resistant strains of Haemonchus contortus and Teladorsagia circumcincta has consistently implicated mutations in this gene as the main cause of resistance nih.govnih.gov.

Unlike the single nucleotide polymorphisms (SNPs) that confer resistance to older anthelmintics like benzimidazoles, this compound resistance is often associated with more disruptive mutations that lead to a non-functional or truncated MPTL-1 protein nih.govnih.gov. These "loss-of-function" mutations prevent the drug from binding to its target receptor.

Studies have revealed a variety of mutations in the mptl-1 gene in different resistant populations, suggesting that resistance can arise independently and through various genetic pathways nih.govnih.gov.

Table 2: Summary of MPTL-1 Gene Mutations in Monepantel-Resistant Field Strains

| Nematode Species | Gene | Observed Mutations in Resistant Strains | Reference |

|---|---|---|---|

| Haemonchus contortus | Hco-mptl-1 | - Splicing defects (e.g., retention of intron 15)

| nih.govdntb.gov.ua |

| Teladorsagia circumcincta | Tci-mptl-1 | - Truncated forms of the gene

| nih.gov |

This table summarizes findings from multiple studies on the genetic basis of resistance.

The presence of multiple distinct mutations within the mptl-1 gene, even within a single resistant isolate, highlights the genetic diversity available for selection nih.gov. This diversity may partly explain why resistance to this compound has arisen rapidly in the field nih.gov.

Evolutionary Dynamics of Resistance in Nematode Populations

The development of resistance in a nematode population is an evolutionary process driven by the selection pressure exerted by anthelmintic treatment. The rapid emergence of this compound resistance suggests that alleles conferring resistance, although likely deleterious in the absence of the drug, were present at a low frequency in nematode populations before the drug was ever used inia.uy.

Intensive treatment regimens increase the selection pressure, rapidly killing off susceptible individuals and allowing those with resistance alleles to survive and reproduce. This leads to a swift increase in the frequency of resistance genes in the population. In laboratory selection experiments, resistance to this compound was generated in T. circumcincta within 9 to 13 generations nih.gov.

Genetic analysis of resistant versus susceptible populations provides evidence of this strong selective pressure. In studies on T. circumcincta, a significant reduction in the number of genotypes at the Tci-mptl-1 locus was observed in all this compound-resistant strains compared to the susceptible strains they were derived from nih.govnih.gov. This indicates a "purifying selection" event, where the drug treatment eliminates genetic variation at the target site, leaving only the resistant variants nih.govnih.gov.

Furthermore, the genetic background of the parasite population may influence the rate at which resistance evolves. It has been suggested that pre-existing resistance to other anthelmintic classes, such as macrocyclic lactones or benzimidazoles, may contribute to the rapid development of this compound resistance nih.gov. The presence of multiple mutations in the Hco-mptl-1 gene in a highly resistant field isolate also suggests that some resistance mutations may be dominant or semi-dominant, which would accelerate their spread through a population nih.gov.

Advanced Research Methodologies and Techniques in Rac Monepantel Studies

In Vitro Assays for Anthelmintic Efficacy and Phenotypic Screening

In vitro assays are fundamental in the preliminary assessment of anthelmintic compounds, offering a controlled environment to evaluate their direct effects on nematodes. These assays are crucial for determining efficacy, understanding the spectrum of activity, and conducting initial phenotypic screening.

Automated Microfluidic Platforms for High-Content Assessment (e.g., SydLab™)

Recent advancements in research technology have led to the development of automated microfluidic platforms that facilitate high-throughput and high-content screening of anthelmintics. One such platform, SydLab™, utilizes a microfluidic-based system for the automated phenotypic screening of compounds on the model nematode Caenorhabditis elegans. biorxiv.orgbiorxiv.org This technology combines continuous imaging, machine vision, and computational analysis to provide a detailed assessment of various phenotypic parameters in real-time. biorxiv.orgbiorxiv.org

In studies evaluating a range of anthelmintics, the SydLab™ platform has been used to assess the effects of monepantel (B609222) on C. elegans. biorxiv.orgbiorxiv.org The system captures dose-dependent phenotypic profiles over extended periods, measuring key indicators such as developmental growth, reproduction, motility, and morphology. biorxiv.org For instance, monepantel has been observed to induce severe larval arrest, a reduction in worm volume, and distinct morphological changes consistent with neuromuscular paralysis. biorxiv.orgbiorxiv.org Furthermore, machine learning algorithms integrated into the platform can classify drug-specific morphological signatures, such as coiling and cuticular damage, offering deeper insights into the compound's mode of action. biorxiv.org The high sensitivity and reproducibility of such platforms make them invaluable tools for the rapid screening of new anthelmintic candidates and for detailed mechanistic studies. biorxiv.orgbiorxiv.org

| Parameter | Description | Relevance to Monepantel Studies |

|---|---|---|

| Developmental Growth | Measurement of larval stage progression and overall size of the nematode over time. | Monepantel has been shown to cause larval arrest, indicating an interference with normal developmental processes. biorxiv.orgbiorxiv.org |

| Reproduction | Quantification of brood size and egg-laying capacity. | Assessment of the impact on the nematode's reproductive fitness. |

| Motility | Tracking and analysis of movement patterns, including speed and frequency of movement. | Monepantel induces paralysis, which can be quantified through motility assays. biorxiv.org |

| Morphology | Analysis of the physical shape and characteristics of the nematode. | Specific morphological changes, such as coiling, can be indicative of the mode of action of monepantel. biorxiv.org |

Worm Motility and Survival Assays

Worm motility and survival assays are standard in vitro methods to determine the anthelmintic efficacy of compounds like Rac-Monepantel. These assays directly measure the impact of the compound on the viability and neuromuscular function of the nematodes.

A common approach involves incubating different life stages of the target nematode, such as third-stage larvae (L3) and adult worms, in the presence of varying concentrations of the test compound. nih.gov The motility of the worms is then evaluated at specific time points, often under a microscope. nih.gov A viability scale is typically used to score the degree of movement, ranging from normal motility to complete paralysis or death. nih.gov For example, a study investigating the in vitro efficacy of monepantel against various intestinal nematodes, including Ancylostoma ceylanicum, utilized a motility assay where adult worms were incubated for 72 hours with the drug. The motility was then assessed using a viability scale after stimulation with hot water. nih.gov

Automated systems, such as the WMicrotracker™, can also be employed for high-throughput motility analysis. nih.gov This instrument uses infrared microbeam light scattering to detect and quantify the movement of worms in multi-well plates, providing an objective and continuous measurement of motility over time. nih.gov Such automated assays have been used to determine the IC50 values for monepantel against parasitic nematodes like Haemonchus contortus. nih.gov

| Feature | Manual Motility Assay | Automated Motility Assay (e.g., WMicrotracker™) |

|---|---|---|

| Method of Observation | Microscopic examination and manual scoring. nih.gov | Infrared tracking and automated data acquisition. nih.gov |

| Throughput | Lower, more labor-intensive. | Higher, suitable for screening large numbers of compounds. phylumtech.com |

| Objectivity | Subject to observer variability. | Objective and quantitative measurements. phylumtech.com |

| Data Output | Qualitative or semi-quantitative scores. nih.gov | Quantitative data on movement activity over time. nih.gov |

Genetic and Molecular Approaches

Genetic and molecular techniques are indispensable for elucidating the precise mode of action of anthelmintics and for identifying the genetic basis of resistance. The model organism Caenorhabditis elegans has been instrumental in these studies due to its genetic tractability.

Chemical Mutagenesis and Gene Mapping in Model Nematodes (C. elegans)

Chemical mutagenesis is a powerful forward genetics approach used to identify genes involved in a specific biological process, such as drug resistance. In the context of this compound, researchers have used chemical mutagens like ethyl methanesulfonate (EMS) to induce random mutations in the genome of C. elegans. These mutagenized worms are then screened for resistance to monepantel.

Once resistant mutants are isolated, gene mapping techniques are employed to identify the causative mutation. researchgate.net This can involve single nucleotide polymorphism (SNP) mapping and whole-genome sequencing. Through this approach, studies have successfully identified mutations in the acr-23 gene, which encodes a nicotinic acetylcholine (B1216132) receptor subunit, as a primary cause of monepantel resistance in C. elegans. researchgate.net This discovery was crucial in identifying ACR-23 as a key target of monepantel. researchgate.net Similarly, in the parasitic nematode Haemonchus contortus, mutations in the homologous gene, mptl-1, have been linked to monepantel resistance. nih.gov

RNA Extraction, cDNA Synthesis, and RACE-PCR for Receptor Subunit Analysis

To understand the molecular nature of the receptors targeted by this compound, it is essential to identify and sequence the full-length transcripts of the genes encoding the receptor subunits. This is achieved through a series of molecular biology techniques.

First, total RNA is extracted from the nematode. Subsequently, reverse transcription is performed to synthesize complementary DNA (cDNA) from the mRNA templates. nih.gov This cDNA library then serves as the template for Polymerase Chain Reaction (PCR).

Rapid Amplification of cDNA Ends (RACE)-PCR is a specific technique used to obtain the full-length sequence of an RNA transcript when only a partial sequence is known. thermofisher.comnih.gov This is particularly useful for identifying the 5' and 3' untranslated regions of the mRNA, which can contain important regulatory elements. For receptor subunit analysis, gene-specific primers are designed based on conserved regions of related receptor genes. RACE-PCR is then used to amplify the unknown ends of the cDNA, allowing for the determination of the complete coding sequence of the receptor subunit. This information is critical for subsequent functional characterization of the receptor.

Heterologous Expression Systems for Receptor Characterization (e.g., Xenopus laevis oocytes)

Heterologous expression systems are vital for the functional characterization of ion channels and receptors in a controlled environment, away from the complexity of the native organism. The oocytes of the African clawed frog, Xenopus laevis, are a widely used and effective system for this purpose. nih.govmdpi.com

To characterize the receptors targeted by monepantel, the cRNA encoding the specific nematode receptor subunits (identified through methods like RACE-PCR) is injected into Xenopus oocytes. plos.org The oocytes then translate this cRNA and express the functional receptor on their cell membrane. nih.gov

Using electrophysiological techniques, such as two-electrode voltage clamping, researchers can then study the properties of these expressed receptors. mdpi.com This allows for the direct measurement of ion currents in response to the application of acetylcholine (the natural ligand) and anthelmintics like monepantel. plos.org These studies have been instrumental in confirming that monepantel acts as a positive allosteric modulator of specific nematode nicotinic acetylcholine receptors, leading to the opening of the ion channel and subsequent paralysis of the worm. nih.gov This system also allows for the investigation of how different subunit compositions of the receptor can affect its sensitivity to various cholinergic anthelmintics. nih.govresearchgate.net

Omics Technologies in Mechanism Elucidation

Modern high-throughput "omics" technologies have been instrumental in dissecting the molecular mechanisms underlying the efficacy of and resistance to this compound. These approaches allow for a global view of changes occurring within an organism at the gene, transcript, and protein levels, providing a deeper understanding of the drug's mode of action.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

RNA-Sequencing (RNA-Seq) is a powerful tool for profiling the transcriptome of an organism, offering insights into how gene expression patterns change in response to external stimuli, such as drug exposure. In the context of this compound, transcriptomic studies have been employed to investigate the molecular response of parasitic nematodes to the drug and to identify potential mechanisms of resistance.

One area of focus has been the expression of genes encoding ATP-binding cassette (ABC) transporters. These proteins are involved in the transport of a wide variety of substrates across cellular membranes and have been implicated in multidrug resistance in various organisms. A study on Haemonchus contortus larvae exposed to a high concentration of monepantel in vitro revealed a significant upregulation of several ABC transporter genes. bohrium.com This suggests that at high concentrations, monepantel may induce a stress response in the nematode that involves the increased expression of these transporter proteins, potentially as a protective mechanism. bohrium.com

The following table summarizes the observed changes in the transcription of specific ABC transporter genes in H. contortus larvae after exposure to monepantel.

| Gene | Fold Change in Expression | Time Point of Maximum Upregulation |

| pgp-11 | Significant increase | 24 hours |

| pgp-12 | Significant increase | 3, 6, or 24 hours |

| pgp-14 | Significant increase | 3, 6, or 24 hours |

This interactive table is based on findings from in vitro studies on Haemonchus contortus larvae exposed to high concentrations of monepantel. bohrium.com

While these findings point to the involvement of ABC transporters in the response to high-dose monepantel, further RNA-Seq studies are needed to create a comprehensive gene expression profile of nematodes under therapeutic concentrations of the drug. Such research will help to elucidate the full spectrum of genes and pathways affected by monepantel and to better understand the development of resistance.

Comparative Genomics of Ligand-Gated Ion Channel Superfamily

Comparative genomics, which involves the comparison of genomic features of different organisms, has been a cornerstone in identifying the specific molecular target of this compound. The primary target of monepantel has been identified as a specific subgroup of the nicotinic acetylcholine receptor (nAChR) family, which belongs to the cys-loop ligand-gated ion channel (LGIC) superfamily.

Specifically, research has pinpointed the DEG-3 subfamily of nAChRs as the direct target of monepantel. nih.gov This subfamily is unique to nematodes, which explains the drug's selective toxicity against these parasites and its excellent safety profile in mammals. nih.gov Comparative genomic analyses across different nematode species have revealed a strong correlation between the presence of genes encoding for DEG-3 subfamily members, such as acr-23 in Caenorhabditis elegans and its ortholog mptl-1 in Haemonchus contortus, and sensitivity to monepantel. researchgate.net

Conversely, nematode species that naturally lack these specific DEG-3 subfamily genes have been shown to be intrinsically resistant to monepantel. This genomic comparison provides compelling evidence for the essential role of this receptor subclass in the drug's mechanism of action. Furthermore, studies on monepantel-resistant strains of parasitic nematodes, such as Teladorsagia circumcincta, have identified mutations, including those that lead to premature stop codons or defective splicing, in the Tci-mptl-1 gene. nih.gov These loss-of-function mutations in the target receptor gene are a key genetic basis for acquired resistance.

The table below illustrates the relationship between the presence of specific DEG-3 subfamily genes and monepantel sensitivity in different nematode species.

| Nematode Species | Key DEG-3 Subfamily Gene | Monepantel Sensitivity |

| Caenorhabditis elegans | acr-23 | Sensitive |

| Haemonchus contortus | Hco-mptl-1 | Sensitive |

| Teladorsagia circumcincta | Tci-mptl-1 | Sensitive |

| Pristionchus pacificus | Lacks acr-23/mptl-1 ortholog | Insensitive |

| Strongyloides ratti | Lacks acr-23/mptl-1 ortholog | Insensitive |

This interactive table is based on findings from comparative genomic studies. researchgate.net

Analytical Chemistry Techniques for Metabolite Identification and Quantitation

The study of the metabolism and pharmacokinetics of this compound relies on highly sensitive and specific analytical techniques to identify and quantify the parent compound and its metabolites in complex biological matrices.

Ultra-High Performance Liquid Chromatography/Mass Spectrometry (UHPLC/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the premier analytical technique for the determination of this compound and its metabolites. researchgate.net This method offers high resolution, sensitivity, and specificity, allowing for the accurate quantification of these compounds in tissues, milk, and plasma.

The primary metabolite of monepantel is monepantel sulfone, which is formed through the oxidation of the sulfur atom in the parent molecule. nih.govnih.gov UHPLC-MS/MS methods have been developed and validated for the simultaneous detection of both monepantel and monepantel sulfone. researchgate.net These methods typically involve an extraction step to isolate the compounds from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through specific precursor-to-product ion transitions, minimizing interference from the matrix.

The performance of a typical UHPLC-MS/MS method for the analysis of monepantel and monepantel sulfone in goat's milk and ovine muscle is summarized in the table below.

| Analyte | Matrix | Mean Recovery (%) | Coefficient of Variation (Repeatability, %) | Decision Limit (CCα) (µg/kg) |

| Monepantel | Milk | 108 | ≤6.4 | 2.20 |

| Monepantel Sulfone | Milk | 106 | ≤6.4 | 2.08 |

| Monepantel | Muscle | 109 | ≤14.2 | 771 |

| Monepantel Sulfone | Muscle | 108 | ≤14.2 | 746 |

This interactive table is based on data from a single-laboratory validated UHPLC-MS/MS method. researchgate.net

Further metabolic studies using high-resolution mass spectrometry have identified other phase I and phase II metabolites in ovine hepatocytes, including hydroxylated derivatives and glucuronide and sulfate (B86663) conjugates. upce.cz

Deuterium Labeling for Pharmacokinetic and Metabolic Studies

Stable isotope labeling, particularly with deuterium (²H), is a valuable technique in pharmacokinetic and metabolic research. nih.govresearchgate.net Replacing hydrogen atoms with deuterium in a drug molecule creates a heavier version that is chemically identical but can be distinguished by mass spectrometry. This allows the deuterated compound to be used as an internal standard for accurate quantification in bioanalytical methods. lcms.cz

In the context of this compound, deuterated analogues have been synthesized for use as reference standards in analytical testing. axios-research.com Specifically, monepantel-d5, this compound-d5, and this compound sulfone-d5 are available. axios-research.com These deuterated standards are crucial for the development and validation of robust analytical methods, such as UHPLC-MS/MS, for several reasons:

Improved Accuracy and Precision: By adding a known amount of the deuterated internal standard to a sample, any variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects on ionization) can be corrected for, as the deuterated and non-deuterated compounds behave almost identically. lcms.cz

Method Validation: Deuterated standards are essential for validating the accuracy, precision, and linearity of analytical methods according to regulatory guidelines.

Pharmacokinetic Studies: While pharmacokinetic studies of monepantel have often utilized radiolabeling (e.g., with ¹⁴C), the availability of deuterated standards facilitates the use of highly sensitive and specific LC-MS techniques, which are often preferred over radiometric detection due to safety and disposal considerations. fao.org The use of deuterated compounds allows for precise measurement of drug and metabolite concentrations over time, which is fundamental to understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Although detailed pharmacokinetic studies published in the peer-reviewed literature using deuterated monepantel are not extensively documented, the commercial availability of these labeled compounds indicates their use in pharmaceutical development, quality control, and advanced analytical research to ensure the accuracy of quantitative data for both the parent drug and its key metabolite. axios-research.com

Emerging Research and Alternative Applications of Monepantel Racemate

Investigation of Anticancer Activity and Mechanisms

Rac-Monepantel has demonstrated notable anticancer properties, particularly in preclinical models of human ovarian cancer. researchgate.net Its activity is attributed to the inhibition of key signaling pathways that are crucial for tumor growth and cell cycle progression. nih.gov

In vitro studies have shown that this compound effectively reduces cell viability, inhibits proliferation, and suppresses colony formation in various epithelial ovarian cancer cell lines. nih.gov The inhibitory effect is concentration-dependent, with different cell lines exhibiting varying degrees of sensitivity. nih.gov Notably, the proliferation of non-malignant cells, such as human ovarian surface epithelial cells, is minimally affected, suggesting a degree of selectivity for cancer cells. nih.gov

The half-maximal inhibitory concentration (IC50) values for cell proliferation highlight this differential sensitivity. For instance, the OVCAR-3 ovarian cancer cell line is significantly more sensitive to Monepantel (B609222) than non-malignant HOSE cells. nih.gov

Table 1: Comparative IC50 Values of this compound in Ovarian Cancer and Non-Malignant Cell Lines An interactive data table showing the IC50 values of this compound in different cell lines.

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 |

| A2780 | Ovarian Cancer | 10.5 ± 0.4 |

| SKOV-3 | Ovarian Cancer | 4.4 ± 0.27 |

| CAOV-3 | Ovarian Cancer | 31.18 ± 0.76 |

| HOSE 6.3 | Non-Malignant | > 100 |

A key mechanism underlying the anticancer activity of this compound is the disruption of the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov Specifically, Monepantel inhibits the phosphorylation of mTOR, which in turn suppresses the mTOR/p70S6K signaling cascade. nih.gove-century.us This pathway is frequently overactive in various cancers, including ovarian cancer, and plays a critical role in regulating protein synthesis, cell growth, and proliferation. nih.gov

The inhibition of the mTOR pathway by Monepantel leads to the induction of autophagy, a cellular process involving the degradation of cellular components, which in this context contributes to cell death. nih.gove-century.us The cytotoxic effects of Monepantel in cancer cells are not mediated by apoptosis but are a consequence of this induced autophagy. nih.gov

The impact of this compound on cellular processes is reflected in alterations of gene and protein expression, particularly those involved in cell cycle regulation. In cancer cells, Monepantel treatment leads to a G1 phase cell cycle arrest. researchgate.netnih.gov This is associated with reduced expression levels of cyclin D1 and cyclin A, while the expression of cyclin E2 is enhanced. nih.gov Furthermore, the levels of cyclin-dependent kinases (CDKs) 2 and 4 are lowered, whereas the expression of the CDK inhibitor p27kip is increased. nih.gov In contrast, non-malignant cells are reported to be minimally affected by these changes. nih.gov While direct comparative transcriptomic analyses are not extensively detailed, the observed differential effects on proliferation and cell cycle regulators suggest a distinction in the molecular response to Monepantel between cancerous and non-cancerous cells. nih.gov

Exploration of this compound and its Analogues in Neurodegenerative Diseases (e.g., Amyotrophic Lateral Sclerosis)

The inhibitory effect of this compound on the mTOR pathway has prompted its investigation in the context of neurodegenerative diseases, where this pathway is implicated in the pathological accumulation of proteins. patientworthy.comals.net Amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disorder characterized by the death of motor neurons, is a key area of this research. patientworthy.comnih.gov

A Phase 1 clinical trial (MEND) has evaluated the safety and tolerability of oral Monepantel in individuals with ALS. patientworthy.com The study reported that Monepantel and its active metabolite, monepantel sulfone, can cross the blood-brain barrier. rapamycin.news Preliminary results from this trial have suggested that Monepantel may slow the progression of ALS. patientworthy.comalsnewstoday.com By inhibiting the mTOR pathway, Monepantel is thought to enhance the clearance of toxic protein aggregates that contribute to neurodegeneration. patientworthy.com

Development and Evaluation of Novel Analogues

To expand the therapeutic potential and explore new biological activities, novel analogues of this compound have been synthesized and evaluated.

Researchers have designed and synthesized new ferrocenyl and ruthenocenyl derivatives of Monepantel. rsc.orguzh.ch These organometallic analogues were evaluated for their nematicidal activity against parasitic nematodes of significant importance in livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. rsc.orgresearchgate.net

The study revealed that two ferrocenyl compounds exhibited nematicidal activity, whereas the corresponding ruthenocenyl analogues were inactive at the tested concentrations. rsc.org Importantly, these active ferrocenyl compounds did not show toxicity to human HeLa or MRC-5 cells, indicating a degree of selectivity for the parasites. rsc.org

Table 2: Nematicidal Activity of Metallocene Analogues of this compound An interactive data table summarizing the nematicidal activity of selected metallocene analogues.

| Compound | Metallocene Moiety | Nematicidal Activity | Cytotoxicity in Human Cells |

|---|---|---|---|

| Ferrocenyl analogue 1 | Ferrocene | Active | Not toxic |

| Ferrocenyl analogue 2 | Ferrocene | Active | Not toxic |

| Ruthenocenyl analogue 1 | Ruthenocene | Inactive | Not toxic |

| Ruthenocenyl analogue 2 | Ruthenocene | Inactive | Not toxic |

Structure-Activity Relationship (SAR) Studies on Derivatized Compounds

The molecular scaffold of monepantel, characterized by an aryloxy and a benzamide unit connected by a chiral C2 spacer, has been the subject of structure-activity relationship (SAR) studies to explore new antiparasitic agents. utah.edu Research has focused on the chemical modification of the monepantel structure to create a library of derivatives and evaluate their anthelmintic activity. utah.edu

In one significant study, a series of 27 organic and organometallic derivatives of monepantel were synthesized and tested. utah.edu The primary strategy involved replacing the aryloxy portion of the monepantel molecule with a ferrocenyl unit, while intentionally preserving the benzamide part, as preliminary metabolism studies indicated its critical role in the in vivo activity of the parent compound. utah.edu

The anthelmintic activity of these new analogues was evaluated in vitro against economically important parasitic nematodes, Haemonchus contortus and Trichostrongylus colubiformis. utah.edu The findings revealed that while most of the organic intermediates were inactive, the introduction of the ferrocenyl moiety generally enhanced the nematocidal activity. utah.edu Nine of the 27 synthesized compounds demonstrated moderate activity against both nematode species. utah.edu Furthermore, some of these novel compounds were shown to act as potentiators of the ACR-23 ion channel, a known monepantel target. utah.edu This research demonstrated that derivatization of the monepantel structure, particularly through the incorporation of organometallic components like ferrocene, can yield compounds that retain the mechanism of action while potentially offering novel properties. utah.edu

Table 1: Structure-Activity Relationship of Monepantel Derivatives

| Modification Strategy | Target Parasites | Observed Activity | Key Findings |

| Replacement of the aryloxy group with a ferrocenyl unit | Haemonchus contortus, Trichostrongylus colubiformis | Moderate nematocidal activity in 9 of 27 derivatives. utah.edu | Insertion of the ferrocenyl moiety generally increased activity compared to organic intermediates. utah.edu |

| Preservation of the benzamide unit | Not Applicable | Not Applicable | The benzamide unit is considered crucial for the in vivo activity of monepantel. utah.edu |

| Various organic/organometallic modifications | Dirofilaria immitis microfilariae | Activity in the low microgram per milliliter range for an organic precursor and a cymantrene analogue. utah.edu | Demonstrated for the first time that amino-acetonitrile derivatives (AADs) show activity against this parasite. utah.edu |

Environmental Fate and Ecotoxicity Studies

Monepantel and its metabolites are considered to be non-toxic to the environment. nih.govresearchgate.net Environmental assessments and studies have evaluated its impact on various components of the ecosystem, including soil, water, dung organisms, and plants.

Following administration to sheep and cattle, monepantel is rapidly metabolized, primarily to monepantel sulfone, which has a similar efficacy to the parent molecule. nih.govresearchgate.netfda.govfda.gov The majority of the dose is eliminated from the animal within days, primarily through feces and urine. fda.govfda.gov

In the terrestrial environment, monepantel is not considered to be persistent in soil. fda.gov It has a high potential to bind to soils and low water solubility, which, combined with a moderate degradation ability, results in minimal to no potential for movement out of a landfill and into the adjacent environment. fda.gov Studies on soil microflora have indicated no significant impact. nih.govresearchgate.netcambridge.org Furthermore, monepantel has been shown to have no significant adverse effects on the germination and growth of non-target plants, such as oilseed rape, soybean, and oat, at a concentration of 100 mg per kg of dry soil. cambridge.org

The impact on dung organisms has also been assessed. Research indicates that monepantel has no effect on the hatching rate or development time of the fly Scathophaga stercoraria at concentrations up to 1000 mg per kg of dry dung. cambridge.org

In aquatic ecosystems, monepantel is also considered to be non-toxic to organisms including fish, aquatic invertebrates, and algae. nih.govresearchgate.netcambridge.org Due to the rapid metabolism in the target animal and the characteristics of the compound, it is expected that there would be little to no exposure of monepantel in aquatic systems. fda.gov Any potential residues entering wastewater treatment facilities would be further diluted by receiving water bodies, making significant environmental impacts on the aquatic environment not expected. fda.gov

Table 2: Summary of Monepantel Ecotoxicity Studies